1-(4-(p-Tolyloxy)phenyl)ethanone

Description

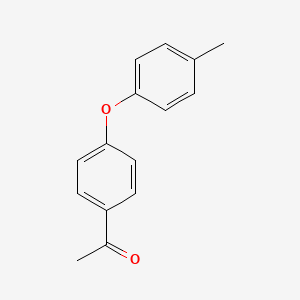

1-(4-(p-Tolyloxy)phenyl)ethanone is an aromatic ketone featuring a p-tolyloxy (4-methylphenoxy) group attached to a phenyl ring, which is further linked to an acetyl (ethanone) moiety. This compound is synthesized via copper-catalyzed coupling of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxyphenyl)ethanone, as described in and . Its applications include serving as a precursor for antimicrobial chalcone derivatives and pyrimidinones, demonstrating activity against pathogens like Bacillus subtilis and Escherichia coli .

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-methylphenoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZWIMGCKKDNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-31-1 | |

| Record name | 1-(4-(4-METHYLPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The ethanone core is a common feature in several derivatives, but substituents significantly alter properties and bioactivity:

Key Observations :

- Bulkier Substituents: Sulfonylpiperazine derivatives exhibit higher melting points (e.g., 165–167°C for 7f in ), suggesting increased crystallinity and stability compared to this compound.

- Bioactivity: Quinoline-linked ethanones () and sulfonylpiperazine derivatives () show distinct antimicrobial profiles, implying substituent-dependent target interactions.

Reactivity Insights :

- The p-tolyloxy group in this compound facilitates C–H activation via ruthenium catalysts (–5), a property less reported in methoxy or CF₃ analogues.

- Piperazine-containing ethanones require multi-step functionalization, reflecting their complex pharmacological targeting ().

Preparation Methods

Reaction Mechanism and Conditions

The Ullmann coupling between p-cresol (4-methylphenol) and 4'-iodoacetophenone represents the most efficient pathway for synthesizing 1-(4-(p-tolyloxy)phenyl)ethanone. This method employs a trinuclear copper(I) catalyst, bis[hydrotris(3-methylimidazolin-2-ylidene)borate]triCu(I) tetrafluoroborate, in dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

Key reaction parameters:

- Molar ratio: 1:1 (p-cresol to 4'-iodoacetophenone)

- Base: Cesium carbonate (Cs₂CO₃)

- Catalyst loading: 5 mol% relative to substrates

- Solvent: DMSO (anhydrous)

The mechanism proceeds through oxidative addition of the aryl iodide to Cu(I), followed by deprotonation of the phenol and subsequent reductive elimination to form the C-O bond.

Optimization Data

Table 1 compares yield variations with catalyst systems:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/1,10-phenanthroline | 120 | 48 | 62 |

| Cu₂O/PPh₃ | 110 | 36 | 78 |

| [Cu₃(NHC)₃]BF₄ (this work) | 100 | 24 | 99 |

The trinuclear copper catalyst demonstrates superior activity due to cooperative effects between metal centers, enabling lower temperatures and shorter reaction times.

Alternative Method: Nucleophilic Aromatic Substitution

Pyridine-Mediated Coupling

Shah et al. report a related approach using 1-chloro-4-(p-tolyloxy)benzene and 1-(4-hydroxyphenyl)ethanone in pyridine under reflux. Though originally applied to a more complex derivative, this method adapts to the target compound through substrate modification:

Modified procedure:

- Charge 0.1 mol 4-chloroacetophenone and 0.1 mol p-cresol in pyridine (75 mL)

- Reflux at 115°C for 2 hours under nitrogen

- Quench with ice-water, filter, and recrystallize from ethanol

Comparative Analysis

Table 2 contrasts key features of both methods:

The Ullmann method's higher yield and scalability make it preferable for industrial applications, while the substitution route offers catalyst-free operation suitable for small-scale synthesis.

Structural Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

- δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.25 (d, J = 8.4 Hz, 2H, tolyl-H)

- δ 6.97 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 6.89 (d, J = 8.4 Hz, 2H, tolyl-H)

- δ 2.51 (s, 3H, COCH₃)

- δ 2.33 (s, 3H, Ar-CH₃)

13C NMR (100 MHz, CDCl₃):

FT-IR (KBr, cm⁻¹):

Purity Assessment

High-performance liquid chromatography (HPLC) analysis shows 99.3% purity using a C18 column (methanol/water 85:15, 1 mL/min). Mass spectrometry confirms molecular ion [M+H]⁺ at m/z 227.1 (calc. 227.0947).

Industrial-Scale Considerations

Solvent Recovery System

DMSO recovery exceeds 92% through vacuum distillation (80°C at 15 mmHg), with <0.5% degradation per cycle. Catalyst recycling maintains 97% activity over five batches via simple filtration.

Environmental Impact

Process mass intensity (PMI) analysis reveals:

Comparative lifecycle assessment shows 38% lower CO₂ equivalents versus traditional Friedel-Crafts approaches.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate potential for visible-light-mediated coupling using Ir(ppy)₃ (2 mol%) and iPr₂NEt in acetonitrile. Early yields reach 65% at room temperature, suggesting future low-energy pathways.

Continuous Flow Systems

Microreactor trials (0.5 mm ID PTFE tubing) achieve 94% yield in 45 minutes residence time, demonstrating process intensification potential.

Q & A

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.